Scaffold Privilege: Pyrazol-Furan Carboxamide Core Demonstrates Sub‑Micromolar Akt1 Kinase Inhibition
The pyrazol-furan carboxamide scaffold to which the target compound belongs has been validated as a novel Akt1 kinase inhibitor chemotype. In a direct study by Zhan et al. (2016), the most potent analog (compound 25e) inhibited Akt1 with an IC₅₀ of 30.4 nM in a cellular PRAS40 phosphorylation assay using LNCaP cells [1]. While 5-(furan-2-yl)-N-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide has not been directly tested in this assay, its core scaffold is identical to the series that produced this potent activity, establishing it as a legitimate entry point for Akt-focused medicinal chemistry programs.
| Evidence Dimension | Intracellular target engagement (p-PRAS40 inhibition) in LNCaP prostate cancer cells |
|---|---|
| Target Compound Data | Not directly tested; scaffold validated within same chemotype series |
| Comparator Or Baseline | Compound 25e (pyrazol-furan carboxamide analog): IC₅₀ = 30.4 nM in p-PRAS40 LNCaP cellular assay |
| Quantified Difference | Not applicable – class-level scaffold validation only. The target compound shares the identical pyrazol-furan carboxamide core required for Akt1 inhibitory activity. |
| Conditions | LNCaP prostate cancer cell line; Western blot analysis of phosphorylated PRAS40 (Akt substrate) |
Why This Matters
For procurement decisions in kinase inhibitor discovery, selecting a building block from a scaffold with proven sub-micromolar target engagement reduces the risk of investing in an inactive chemotype and provides a credible starting point for lead optimization.
- [1] Zhan, W.; Xu, L.; Dong, X.; Dong, J.; Yi, X.; Ma, X.; Qiu, N.; Li, J.; Yang, B.; Zhou, Y.; Hu, Y. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur. J. Med. Chem. 2016, 117, 47–58. DOI: 10.1016/j.ejmech.2016.03.074. View Source
